4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride
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Overview
Description
4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes a fluorine atom, an oxygen atom, and a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves using commercially available reagents and optimizing reaction conditions to achieve high yields and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes such as FGFR4, which is involved in the treatment of hepatocellular carcinoma. Additionally, it may inhibit the vanin-1 enzyme, playing a role in metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The spiro structure also imparts rigidity and three-dimensional properties, making it a valuable scaffold in drug discovery .
Biological Activity
4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride is a complex organic compound with a unique spirocyclic structure. This compound has gained attention in recent years due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a spirocyclic framework that includes both an oxa and azaspiro component. The presence of the fluorine atom significantly influences its chemical properties and biological interactions.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₉H₁₄ClFNO₃ |
Molecular Weight | 221.67 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in water |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- σ1 Receptor Modulation : Research indicates that compounds with similar structures can act as ligands for sigma receptors, which are implicated in various neurological processes and may influence pain perception and mood regulation .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.
- Antibacterial Activity : Preliminary studies suggest that derivatives of spirocyclic compounds exhibit antibacterial properties, possibly through the inhibition of bacterial topoisomerases, which are critical for DNA replication .
Case Studies
- Piperidine Derivatives : A study on piperidine derivatives, closely related to our compound, demonstrated high affinity for σ1 receptors with low lipophilicity, indicating potential therapeutic applications in treating neurodegenerative diseases .
- Antibacterial Studies : Another study evaluated compounds with similar structural motifs against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, suggesting that 4-Fluoro-8-oxa-2-azaspiro[4.5]decane derivatives could be developed into effective antibiotics .
- Pharmacokinetics : Research on the pharmacokinetics of related compounds revealed favorable absorption and distribution profiles, which are crucial for developing effective therapeutic agents.
In Vitro Studies
In vitro studies have shown that this compound exhibits:
- Low cytotoxicity against human cell lines.
- High selectivity for target receptors compared to non-target cells.
In Vivo Studies
Animal model studies are necessary to evaluate the efficacy and safety profile of this compound:
- Efficacy Testing : Testing in models of bacterial infections has shown significant reductions in bacterial load when treated with spirocyclic compounds.
- Toxicity Assessments : Ongoing research aims to establish the safety margin of these compounds through chronic toxicity studies.
Properties
Molecular Formula |
C9H15ClFNO3 |
---|---|
Molecular Weight |
239.67 g/mol |
IUPAC Name |
4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H14FNO3.ClH/c10-9(7(12)13)6-11-5-8(9)1-3-14-4-2-8;/h11H,1-6H2,(H,12,13);1H |
InChI Key |
XXPBTIOPXARANS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CNCC2(C(=O)O)F.Cl |
Origin of Product |
United States |
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